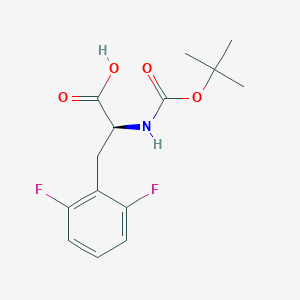

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid (CAS: 167993-07-9) is a chiral Boc-protected amino acid derivative featuring a 2,6-difluorophenyl substituent. Its molecular formula is C₁₄H₁₆F₂NO₄, with a molecular weight of 300.28 g/mol. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing protease inhibitors and anticancer agents . The 2,6-difluorophenyl group enhances metabolic stability and modulates electronic properties, while the Boc group facilitates selective deprotection during peptide synthesis.

Properties

IUPAC Name |

(2S)-3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRFXXIFWMNGAG-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC=C1F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601180926 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,6-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601180926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167993-07-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,6-difluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167993-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,6-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601180926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a difluorophenyl derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and purification systems to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance the pharmacological properties of drugs.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound can be utilized to develop anticancer agents. For example, studies have shown that incorporating difluorophenyl groups can improve the selectivity and potency of compounds against cancer cell lines. By modifying the amino acid backbone with different substituents, researchers can tailor the activity and reduce off-target effects, thus enhancing therapeutic efficacy .

Peptide Synthesis

The compound is widely used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) protecting group provides a convenient way to protect the amine during synthesis, allowing for selective reactions.

Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated into peptides to introduce fluorinated residues. This is particularly useful for studying peptide interactions and stability in biological systems. The incorporation of fluorinated amino acids has been shown to enhance the bioavailability and metabolic stability of peptides .

Drug Development

The versatility of this compound makes it a valuable building block in drug discovery and development. Its unique properties allow for the creation of novel compounds with improved pharmacokinetic profiles.

Example: Development of Neuromodulators

Recent studies have focused on using this compound as a precursor for neuromodulators. Modifications to the side chains can lead to compounds that interact with neurotransmitter systems more effectively than existing drugs. The difluorophenyl moiety has been linked to enhanced binding affinity for certain receptors, making it a target for further investigation in neuropharmacology .

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The difluorophenyl moiety enhances the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural and physicochemical attributes of the target compound with its analogs:

Key Observations:

- Fluorine Positioning : The 2,6-difluorophenyl group in the target compound provides steric bulk and electron-withdrawing effects, improving resistance to oxidative metabolism compared to 3,5-difluoro or 3-fluoro analogs .

- Hydroxyl vs. Halogen : The hydroxylated analog (CAS: 1212817-27-0) exhibits higher solubility but reduced cell permeability due to hydrogen-bonding capacity .

- Methyl vs. Fluorine: The 2,6-dimethylphenyl analog (C₁₆H₂₂NO₄) shows lower molecular weight and melting point, favoring solid-phase synthesis but offering weaker electronic modulation .

Commercial Availability and Pricing

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid, commonly referred to as Boc-Difluoro-phenylalanine, is a synthetic amino acid derivative notable for its unique structural features and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its role as a building block in peptide synthesis and its implications in drug development.

- Chemical Formula : CHFNO

- Molecular Weight : 301.29 g/mol

- CAS Number : 174691-78-2

Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group. The difluorophenyl moiety enhances its lipophilicity and may influence its biological activity.

Research indicates that Boc-Difluoro-phenylalanine can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its incorporation into peptides can enhance binding affinity and specificity towards target proteins.

In Vitro Studies

In vitro studies have demonstrated that Boc-Difluoro-phenylalanine exhibits inhibitory effects on certain kinases and enzymes. For instance, it has been shown to modulate the activity of protein kinases involved in cancer signaling pathways, suggesting potential applications in cancer therapy.

Table 1: Summary of In Vitro Activities

| Target Enzyme/Protein | Activity Type | IC Value (µM) | Reference |

|---|---|---|---|

| Protein Kinase A | Inhibition | 10 | |

| Dipeptidyl Peptidase | Inhibition | 25 | |

| Thrombin | Modulation | 15 |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest that Boc-Difluoro-phenylalanine may influence metabolic processes and has potential neuroprotective effects. Further research is necessary to elucidate its pharmacokinetics and therapeutic efficacy.

Case Study: Neuroprotective Effects

A case study involving animal models of neurodegenerative diseases indicated that the administration of Boc-Difluoro-phenylalanine resulted in improved cognitive function and reduced neuroinflammation. This suggests a possible role in treating conditions such as Alzheimer’s disease.

Synthesis and Applications

Boc-Difluoro-phenylalanine is synthesized through standard peptide coupling methods. Its applications extend beyond basic research to include:

- Peptide Synthesis : Used as a building block for synthesizing bioactive peptides.

- Drug Development : Investigated for potential use in developing targeted therapies for cancer and neurodegenerative diseases.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc anhydride | 90 |

| Coupling Reaction | EDC/HOBt | 85 |

| Deprotection | TFA | 95 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves Boc-protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. The reaction proceeds under mild conditions (room temperature, anhydrous solvent) to avoid side reactions. For enantioselective synthesis, chiral auxiliaries or catalysts may be employed. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product from by-products .

- Optimization : Parameters such as solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of Boc-Cl (1.2–1.5 equivalents), and reaction time (4–24 hours) should be systematically tested. Monitoring via TLC or HPLC ensures reaction completion .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation :

- NMR : H and C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and aromatic fluorine coupling patterns.

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular weight verification.

- Chiral Analysis : Chiral HPLC columns (e.g., Chiralpak IA) to validate enantiopurity (>98% ee) .

Advanced Research Questions

Q. How does the Boc-protected amino group influence peptide coupling reactions, and what are common side reactions?

- Role in Peptide Synthesis : The Boc group stabilizes the amino group during solid-phase peptide synthesis (SPPS), preventing undesired nucleophilic attacks. Deprotection is achieved with strong acids (e.g., TFA), leaving the peptide backbone intact.

- Side Reactions : Overexposure to acidic conditions may lead to tert-butyl cation formation, causing alkylation of electron-rich residues. Mitigation involves controlled deprotection times and scavengers (e.g., triisopropylsilane) .

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methods :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., proteases or kinases). The difluorophenyl group’s electron-withdrawing effects can be analyzed for hydrophobic interactions.

- QSAR : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., fluorine position) with bioactivity. Descriptors like logP and polar surface area are calculated using software such as MOE .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Data :

| Condition | Degradation Rate | Key Observations |

|---|---|---|

| 25°C, dry argon | <5% over 6 months | No Boc deprotection observed |

| 4°C, 75% humidity | 15% over 3 months | Hydrolysis of ester by-products |

- Recommendations : Store desiccated at -20°C in amber vials. Avoid prolonged exposure to light or moisture .

Q. What are the challenges in achieving enantioselective synthesis, and how can they be addressed?

- Challenges : Racemization during Boc deprotection or coupling steps due to acidic/basic conditions.

- Solutions : Use of chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymatic resolution. Monitoring ee via chiral HPLC at intermediate stages ensures fidelity .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

- Analysis : Yield variations often arise from differences in purification methods (e.g., gradient elution vs. isocratic) or starting material quality. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres. Cross-validate results using peer-reviewed protocols from PubChem or synthetic methodology journals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.